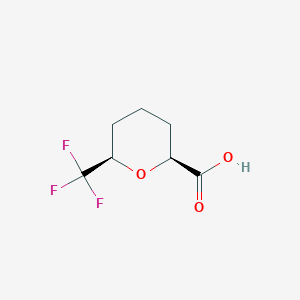

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid, also known as TFOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFOA is a fluorinated analog of oxaloacetic acid, which is a crucial intermediate in the citric acid cycle.

Scientific Research Applications

Lewis Acid Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate is highlighted for its high catalytic activity in acylation reactions, useful in synthesizing esters from alcohols and acid anhydrides, including the macrolactonization of omega-hydroxy carboxylic acids. This showcases the potential of trifluoromethyl compounds in facilitating complex organic synthesis processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Alkylation of Benzene with Cyclic Ethers

The study on superacidic trifluoromethanesulfonic acid (TFSA) catalyzing the alkylation of benzene with cyclic ethers explores the creation of phenyl-substituted and bicyclic compounds, demonstrating the utility of trifluoromethyl groups in electrophilic aromatic substitution reactions. This process could be leveraged for synthesizing complex aromatic compounds with specific functional groups (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Innovative Reagents for Synthetic Chemistry

Research on carborane reagents addresses the limitations of triflate-based reagents in synthetic chemistry, suggesting alternatives for producing highly reactive cations and catalysts. This indicates the broader applicability of trifluoromethyl compounds in developing new synthetic methodologies (Reed, 2010).

Oxidation of Alcohols to Aldehydes and Ketones

A study utilizing 2-iodoxybenzenesulfonic acid as a catalyst for the oxidation of alcohols demonstrates the role of trifluoromethyl compounds in selective oxidation processes, crucial for the synthesis of carbonyl compounds from alcohols (Uyanik, Akakura, & Ishihara, 2009).

Labeling Agents for Carboxylic Acids

The development of 2-(phthalimino)ethyl trifluoromethanesulfonate as a labeling agent for carboxylic acids in chromatography highlights the application of trifluoromethyl compounds in analytical chemistry, enhancing the detection of carboxylic acids in complex mixtures (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).

properties

IUPAC Name |

(2S,6R)-6-(trifluoromethyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHAKZJVFNMJQF-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H](C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)

![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)

![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)